molecular formula C14H14N4O2S B10864858 ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate

ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate

Cat. No.: B10864858
M. Wt: 302.35 g/mol
InChI Key: OBNLEXXMGGVDML-RQZCQDPDSA-N
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Description

Ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate is a complex compound with a fascinating structure. Let’s break it down:

    Core Structure: The central core of this compound is the .

Preparation Methods

Synthetic Routes::

    Enantioselective Construction: Researchers have explored both acyclic starting materials and direct transformations to achieve stereocontrolled formation of the bicyclic scaffold.

    Industrial Production: Specific industrial methods for large-scale synthesis are not widely documented, but research continues to optimize synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution: Ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO₄), while reduction could use sodium borohydride (NaBH₄).

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

    Biology and Medicine: Investigations explore its potential as a pharmacophore or lead compound for drug development.

    Industry: Applications may include catalysis, ligand design, or material science.

Mechanism of Action

  • The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

    Uniqueness: Ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[740

    Similar Compounds: While I don’t have a specific list of similar compounds, other tropane alkaloids share similarities in their core structures.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate

InChI

InChI=1S/C14H14N4O2S/c1-4-20-9(3)17-18-8(2)16-11-10-6-5-7-15-13(10)21-12(11)14(18)19/h5-7H,4H2,1-3H3/b17-9+

InChI Key

OBNLEXXMGGVDML-RQZCQDPDSA-N

Isomeric SMILES

CCO/C(=N/N1C(=NC2=C(C1=O)SC3=C2C=CC=N3)C)/C

Canonical SMILES

CCOC(=NN1C(=NC2=C(C1=O)SC3=C2C=CC=N3)C)C

Origin of Product

United States

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